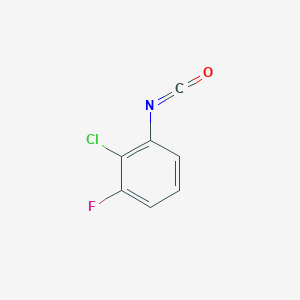

2-Chloro-3-fluorophenyl isocyanate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWWJMANSDJYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544915 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93110-05-5 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93110-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-chloro-1-fluoro-3-isocyanato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Fluorophenyl Isocyanate and Precursors

Phosgenation and Non-Phosgenation Routes to Aryl Isocyanates

The traditional and most established method for producing aryl isocyanates is through the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). acs.orgnih.gov However, due to the high toxicity of phosgene, significant research has been dedicated to developing alternative, non-phosgenation routes. acs.orgnwo.nl

The reaction of anilines with triphosgene is a common laboratory and industrial method for the preparation of isocyanates. researchgate.netnih.gov This method offers a safer alternative to using gaseous phosgene. chemicalforums.com The general procedure involves adding a solution of the aniline (B41778) to a stirred solution of triphosgene in an inert solvent, such as dichloromethane (B109758) (DCM). rsc.org An organic base, like triethylamine, is often added to neutralize the hydrogen chloride byproduct. researchgate.netrsc.org

A typical synthesis of an aryl isocyanate using triphosgene can be summarized in the following steps:

Dissolution of triphosgene in a suitable solvent.

Slow addition of the corresponding aniline.

Addition of a base to scavenge the generated acid.

Workup and purification of the resulting isocyanate. researchgate.netrsc.org

For instance, the synthesis of various aryl isocyanates has been reported with yields ranging from 50% to 60% using this methodology. rsc.org

The quest for greener and safer isocyanate production has led to the exploration of several non-phosgene methods. These routes typically involve the synthesis of a carbamate (B1207046) intermediate followed by its thermal decomposition to the isocyanate. acs.orgnih.gov

Key non-phosgene approaches include:

Reductive Carbonylation: This method involves the reaction of nitroaromatics with carbon monoxide in the presence of a catalyst. nwo.nluniversiteitleiden.nl

Oxidative Carbonylation: Amines are reacted with carbon monoxide and an oxidizing agent to form carbamates. ionike.com

Dimethyl Carbonate (DMC) Method: DMC is used as a less hazardous alternative to phosgene for the carbonylation of amines. acs.orgresearchgate.net

Urea (B33335) Method: This process utilizes urea as a source of the carbonyl group, reacting with amines and alcohols to form carbamates. acs.orgnih.gov

These methods aim to eliminate the use of highly toxic reagents and reduce corrosive byproducts, aligning with the principles of green chemistry. acs.orgnih.gov The thermal decomposition of the carbamate intermediate is a crucial step in these processes and is often carried out under vacuum to facilitate the removal of the isocyanate product. google.com

Table 1: Comparison of Phosgenation and Non-Phosgenation Routes for Isocyanate Synthesis

| Feature | Phosgenation/Triphosgene Route | Non-Phosgenation Routes |

|---|---|---|

| Primary Reagent | Phosgene or Triphosgene | Carbon Monoxide, Dimethyl Carbonate, Urea acs.orgnih.govnwo.nluniversiteitleiden.nlionike.comresearchgate.net |

| Toxicity | High (Phosgene) or Moderate (Triphosgene) acs.orgnih.govchemicalforums.com | Generally lower toxicity reagents acs.org |

| Byproducts | Hydrogen Chloride google.com | Alcohols, Ammonia acs.orgnih.gov |

| Reaction Steps | Often a one-pot reaction from aniline researchgate.netrsc.org | Typically involves carbamate formation and subsequent thermal decomposition acs.orgnih.gov |

| Industrial Scale | Well-established and widely used acs.orgnih.gov | Some methods are still in the experimental or developmental phase acs.org |

Synthesis of 2-Chloro-3-fluoroaniline (B1293833) Precursors

The primary precursor for the synthesis of this compound is 2-chloro-3-fluoroaniline. chemicalbook.com The synthesis of this aniline derivative often involves multiple steps, starting from simpler halogenated aromatic compounds.

A common route to 2-chloro-3-fluoroaniline starts with 3-fluoronitrobenzene, which undergoes chlorination to produce 2-chloro-3-fluoronitrobenzene. chemicalbook.com The nitro group is then reduced to an amine using reducing agents like tin chloride or iron powder to yield the final product. chemicalbook.com

Another reported synthesis of a related compound, 2-chloro-6-fluoroaniline (B1301955), starts from o-fluoroaniline. This process involves bromination, followed by chlorination, and finally a hydrogenation debromination step. google.com

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgias.ac.insemanticscholar.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.org

For halogenated benzene (B151609) derivatives, the halogen itself can act as a directing group, although its effectiveness varies. While fluorine can act as a moderate directing group, chlorine is generally a weaker one. semanticscholar.org A significant competing reaction in the case of bromo and iodo derivatives is halogen-metal exchange, which can be faster than directed lithiation. uwindsor.ca However, for chloro- and fluoro-substituted benzenes, directed ortho-lithiation can be a viable strategy. uwindsor.ca The resulting aryllithium intermediate can then be reacted with an electrophile to introduce a new substituent at the ortho position. wikipedia.org

The introduction of halogens onto aromatic rings is a fundamental transformation in organic synthesis. For benzene ring systems, electrophilic aromatic substitution is a common method for halogenation. However, the regioselectivity can be influenced by the existing substituents on the ring.

In the context of pyridine (B92270) and other electron-deficient heterocycles, electrophilic halogenation can be challenging and often requires harsh conditions. chemrxiv.orgyoutube.com To overcome these limitations, alternative strategies have been developed. For instance, pyridine N-oxides can be used to facilitate halogenation at the 2- and 4-positions. nih.gov Another approach involves the use of designed phosphine (B1218219) reagents to selectively introduce halogens at the 4-position of pyridines. nih.govresearchgate.net Ring-opening and subsequent halogenation of the resulting intermediates have also been employed for the 3-selective halogenation of pyridines. chemrxiv.orgmountainscholar.org

For the synthesis of precursors to this compound, specific halogenation techniques are employed. For example, the chlorination of 3-fluoronitrobenzene is a key step. chemicalbook.com Similarly, the synthesis of 2-chloro-6-fluoroaniline involves the use of N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. google.com

Table 2: Key Halogenation Reagents and Their Applications

| Reagent | Application | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromination of anilines | google.com |

| N-Chlorosuccinimide (NCS) | Chlorination of anilines | google.com |

| Triphosgene/KBr | Regioselective bromination of phenols and anisoles | nih.gov |

| PCl₅/Cl₂ | Chlorination of pyridines | youtube.com |

| AgF₂ | 2-Fluorination of pyridines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of isocyanates, aiming to reduce the environmental impact and improve the safety of these processes. rsc.org A major focus is the development of phosgene-free routes, which avoid the use of the highly toxic and corrosive phosgene gas. acs.orgnwo.nlionike.com

The use of carbon dioxide as a C1 building block is a particularly attractive green strategy. researchgate.net Research is ongoing to develop efficient catalytic systems for the utilization of CO2 in the synthesis of isocyanate precursors like carbamates. researchgate.netresearchgate.net The use of recyclable catalysts, such as magnetic iron oxide catalysts, is another important aspect of green synthesis, as it simplifies product purification and reduces waste. ionike.com

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Water-Based Methodologies

The development of solvent-free and water-based synthetic methods is a key goal in green chemistry, aiming to reduce the use of volatile and often toxic organic solvents.

Solvent-Free Approaches:

While specific solvent-free methods for the synthesis of this compound are not extensively documented in the literature, the thermal decomposition of carbamates to isocyanates can be conducted under solvent-free conditions. For instance, the cracking of methyl N-phenyl carbamate to phenyl isocyanate has been achieved with zinc oxide catalysts without a solvent. ijrti.org Another approach involves the cyclotrimerization of isocyanates to isocyanurates, which can be performed under solvent-free conditions using organocatalysts. orgchemres.org These methodologies suggest the potential for developing a solvent-free synthesis of this compound, likely from a solid-phase carbamate precursor.

Water-Based Approaches:

The synthesis of isocyanates in aqueous media is challenging due to their high reactivity with water, which leads to the formation of the corresponding amine and carbon dioxide. However, some reactions involving isocyanate surrogates or in-situ generated isocyanates have been successfully performed in water. For example, the synthesis of unsymmetrical aryl ureas from 3-substituted dioxazolones, which act as isocyanate precursors, can be carried out in water, yielding the product without significant hydrolysis of the intermediate isocyanate. tandfonline.com This indicates that with careful control of reaction conditions and the use of appropriate precursors, water-based systems could be designed for reactions involving compounds like this compound.

Table 1: Illustrative Examples of Solvent-Free and Water-Based Methodologies for Aryl Isocyanate Surrogates

| Methodology | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Solvent-Free | Methyl N-phenyl carbamate | ZnO catalyst, heat | Phenyl isocyanate | - | ijrti.org |

| Water-Based | 3-Phenyl-1,4,2-dioxazol-5-one | Aniline, NaOAc, Water, Heat | 1,3-Diphenylurea | 51 | tandfonline.com |

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are non-conventional energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. beilstein-journals.orgacs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been successfully applied to the preparation of isocyanates and their derivatives. acs.org For instance, the Staudinger–aza-Wittig reaction of azides with carbon dioxide to form isocyanates can be efficiently carried out under microwave irradiation. beilstein-journals.orgnih.gov In a representative procedure, an alkyl or aryl azide (B81097) is reacted with a phosphine (often polymer-bound for easier separation) under a carbon dioxide atmosphere in a microwave reactor, leading to the formation of the corresponding isocyanate. beilstein-journals.orgnih.gov This method offers a rapid and efficient route that could be adapted for the synthesis of this compound from 2-chloro-3-fluorophenyl azide. The synthesis of various heterocyclic compounds derived from isocyanates has also been significantly improved by microwave assistance, demonstrating the broad applicability of this technology. tandfonline.com

Ultrasound-Assisted Synthesis:

Table 2: Examples of Microwave and Ultrasound-Assisted Synthesis of Isocyanates and Related Compounds

| Methodology | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Microwave-Assisted | Benzyl azide | PS-PPh₂, CO₂ (14.5 bar), Toluene, 70°C, MW | Benzyl isocyanate | >99 (conversion) | beilstein-journals.org |

| Ultrasound-Assisted | 3-Nitrobenzoic acid, Cyclohexyl isocyanide | Methanol, Ultrasound (40% amplitude), 135 min | N-Cyclohexyl-3-nitrobenzamide | 92 | aiche.org |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity, often under milder conditions.

The synthesis of aryl isocyanates can be achieved through various catalytic methods, which provide alternatives to the use of highly toxic phosgene. One prominent method is the catalytic carbonylation of nitroaromatics. For this reaction, palladium catalysts are often necessary to prevent side reactions of the nitrene intermediate. asianpubs.org Another important route is the reaction of arylamines with a phosgene substitute, such as bis(trichloromethyl)carbonate (triphosgene), in the presence of a catalyst. asianpubs.org This reaction can be catalyzed by various organic bases.

A Chinese patent describes a method for synthesizing aryl isocyanates by the catalytic reaction of an arylamine with bis(trichloromethyl)carbonate in an organic solvent. scbt.com The patent suggests that catalysts such as pyridine or N-methylpyrrole can be effective, leading to high yields of the corresponding isocyanate. scbt.com For the synthesis of this compound, this would involve the reaction of 2-chloro-3-fluoroaniline with triphosgene in the presence of a suitable catalyst.

Furthermore, the synthesis of substituted anilines, the precursors to aryl isocyanates, often employs catalytic hydrogenation. For instance, the preparation of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) can be achieved with high yield and selectivity using a 1% Pt/C catalyst in a solvent-free process. google.com

Table 3: Illustrative Catalytic Methods for the Synthesis of Aryl Isocyanates and Precursors

| Precursor | Catalyst | Reagents and Conditions | Product | Yield (%) | Reference |

| Arylamine | Pyridine | Bis(trichloromethyl)carbonate, Organic Solvent, 15-150°C | Aryl isocyanate | 81 | scbt.com |

| Arylamine | N-methylpyrrole | Bis(trichloromethyl)carbonate, Organic Solvent, 15-150°C | Aryl isocyanate | 86 | scbt.com |

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | H₂ (0.1-5 MPa), 50-100°C | 3-chloro-4-fluoroaniline | >94 | google.com |

Flow Chemistry Applications in Isocyanate Synthesis

Flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of hazardous intermediates and final products. The ability to control reaction parameters with high precision makes it particularly suitable for handling reactive species like isocyanates and their precursors.

A key application of flow chemistry in isocyanate synthesis is the Curtius rearrangement. cam.ac.ukgoogle.com This reaction involves the thermal decomposition of an acyl azide to an isocyanate. google.com In a continuous flow process, the potentially explosive acyl azide intermediate is generated and consumed in situ, minimizing the risks associated with its accumulation in batch processes. cam.ac.ukgoogle.com A typical flow setup involves pumping a solution of a carboxylic acid and a reagent like diphenylphosphoryl azide (DPPA) through a heated reactor coil, where the rearrangement to the isocyanate occurs. vapourtec.com The resulting isocyanate stream can then be directly used in a subsequent reaction with a nucleophile. cam.ac.uk

This methodology has been successfully applied to the synthesis of various isocyanates and could be readily adapted for the preparation of this compound from 2-chloro-3-fluorobenzoic acid. The use of an azide-containing monolithic reactor has also been developed as a convenient flow chemistry device for conducting Curtius rearrangements from acid chlorides. cam.ac.uk

Table 4: Representative Flow Chemistry Synthesis of Isocyanates via Curtius Rearrangement

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of this compound lies in the susceptibility of its isocyanate group to nucleophilic addition. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards a variety of nucleophiles.

One of the most common applications of isocyanates is in the synthesis of ureas and thioureas, which are classes of compounds with significant importance in medicinal chemistry and materials science. ijacskros.comnih.gov

This compound readily reacts with primary and secondary amines to form the corresponding substituted ureas. ijacskros.comgoogle.com This reaction is a classic example of nucleophilic addition, where the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. The reaction is typically rapid and exothermic, often proceeding to completion at room temperature. asianpubs.orgwikipedia.org

The general mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the central carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

Reaction with Primary Amines: Forms N,N'-disubstituted ureas.

Reaction with Secondary Amines: Yields N,N',N'-trisubstituted ureas.

This direct and efficient method is widely employed for creating diverse libraries of urea derivatives for various applications. nih.gov

A significant application of this reactivity is the synthesis of diaryl urea derivatives. nih.gov In these reactions, this compound is reacted with an aromatic amine. asianpubs.org The resulting diaryl ureas are a key structural motif in many biologically active compounds, including kinase inhibitors used in cancer therapy. nih.gov The synthesis is typically carried out in a suitable solvent like acetone, where the isocyanate and the amine are mixed and stirred at room temperature to afford the product in good yield. asianpubs.org

Table 1: Examples of Diaryl Urea Synthesis

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aromatic Amine | Diaryl Urea Derivative |

| Aryl Isocyanate | Pyridyl Amide | Diaryl Urea Derivative asianpubs.org |

This synthetic strategy allows for the modular construction of complex molecules by varying the substituents on both the isocyanate and the amine, enabling the exploration of structure-activity relationships. nih.gov

The rate and success of urea and thiourea (B124793) formation are influenced by both steric and electronic factors.

Electronic Factors: The electrophilicity of the isocyanate carbon is a key driver of the reaction. Electron-withdrawing groups on the phenyl ring of this compound increase its reactivity towards nucleophiles. Conversely, electron-donating groups on the reacting amine or thiol increase their nucleophilicity, accelerating the reaction.

Steric Factors: Steric hindrance around the nucleophilic center of the amine or thiol can significantly slow down the reaction rate. Bulky substituents near the reacting nitrogen or sulfur atom can impede the approach to the isocyanate carbon, potentially requiring harsher reaction conditions or leading to lower yields. In some cases, highly hindered reactants may fail to react altogether.

The interplay of these factors is crucial for predicting the outcome of a given reaction and for designing efficient synthetic routes. google.com

This compound reacts with alcohols and phenols to form carbamates, also known as urethanes. ijacskros.comsciforum.net This reaction is another example of nucleophilic addition, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction can be catalyzed by certain catalysts to increase the rate of carbamylation while minimizing the formation of by-products. google.com

The general reaction is as follows:

R-OH + O=C=N-Ar -> R-O-C(=O)NH-Ar (where Ar is the 2-chloro-3-fluorophenyl group)

This reaction is fundamental in the production of polyurethanes, where diisocyanates are reacted with diols. In the context of this compound, this reaction is used to synthesize a variety of carbamate derivatives, which have applications in pharmaceuticals and agrochemicals. sciforum.net The synthesis can often be achieved by reacting the isocyanate with a hydroxylated compound in a suitable solvent. google.com

Isocyanates, including this compound, can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. For instance, isocyanates can undergo [3+2] cycloaddition reactions with aza-oxyallyl cations to form oxazolidinones. researchgate.net They can also react with alkenes in [2+2] cycloaddition reactions, although this is more common for activated alkenes. rsc.org The reaction of isocyanates with hydrazines can lead to the formation of semicarbazides, which can then be cyclized to form various heterocyclic systems. mdpi.com

While specific examples involving this compound in all these cycloaddition types are not extensively documented in the provided search results, the general reactivity pattern of isocyanates suggests its potential to participate in such transformations to create complex cyclic structures.

Cycloaddition Reactions (e.g., with Hydrazines, Alkenes, Alkynes)

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Quinazolinones)

This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds, owing to the high reactivity of the isocyanate group.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized through the oxidative cyclization of N-acylhydrazones. nih.govresearchgate.net While direct synthesis examples using this compound are not prevalent in the searched literature, the general pathway involves the reaction of an acylhydrazone with an oxidizing agent. nih.govnih.gov The isocyanate can be envisioned as a precursor to the necessary urea or carbamate linkage, which upon further transformation could lead to the oxadiazole ring system. For instance, reaction of the isocyanate with a hydrazine (B178648) derivative would form a semicarbazide (B1199961), which could then be cyclized.

Quinazolinones: Quinazolinones are a prominent class of nitrogen-containing heterocycles with significant biological activities. rsc.org The synthesis of quinazolinone derivatives can be achieved through various routes involving isocyanates. One common method involves the reaction of an anthranilic acid derivative with an isocyanate. nih.gov In the context of this compound, this would lead to the formation of a 3-(2-Chloro-3-fluorophenyl)quinazolinone derivative. The reaction typically proceeds by the initial formation of a urea derivative, followed by an intramolecular cyclization.

Another approach involves the transition metal-catalyzed reaction of N-arylamides with isocyanates. For example, a rhodium(III)-catalyzed C-H activation and amidation of aryl and vinyl C-H bonds with isocyanates can lead to N-acyl anthranilamides, which can then be cyclized to quinazolinones. nih.gov Although not specifically demonstrated with this compound, this methodology offers a potential route to quinazolinone structures bearing this substitution pattern.

The following table summarizes the general approaches to the synthesis of these heterocycles using isocyanates as a key reactant.

| Heterocycle | General Synthetic Approach | Key Intermediates | Ref. |

| Oxadiazoles | Oxidative cyclization of acylhydrazones or related species | N-acylhydrazones, Semicarbazides | nih.govnih.gov |

| Quinazolinones | Reaction of anthranilic acid derivatives with isocyanates | Urea derivatives | nih.gov |

| Quinazolinones | Rh(III)-catalyzed C-H amidation and cyclization | N-acyl anthranilamides | nih.gov |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the three substituents: the chloro group, the fluoro group, and the isocyanate group.

Both chlorine and fluorine are ortho, para-directing deactivators in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This is due to the interplay of their electron-withdrawing inductive effect and their electron-donating resonance effect. While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the aromatic pi-system, preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. libretexts.org

The isocyanate group (-N=C=O) is a strongly deactivating, meta-directing group. Its powerful electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Considering the combined effects of the substituents on this compound:

Fluorine (at C3): Ortho, para-director. Directs to C2 (blocked by Cl), C4, and C6.

Chlorine (at C2): Ortho, para-director. Directs to C3 (blocked by F), C1 (blocked by NCO), and C5.

Isocyanate (at C1): Meta-director. Directs to C3 (blocked by F) and C5.

Based on this analysis, the most likely position for electrophilic attack is the C5 position, as it is directed by both the chlorine and the isocyanate group. The C4 and C6 positions are also potential sites, directed by the fluorine atom. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

The following table summarizes the directing effects of the substituents:

| Substituent | Position | Electronic Effect | Directing Effect |

| Isocyanate | C1 | Strong deactivator | Meta |

| Chlorine | C2 | Deactivator | Ortho, Para |

| Fluorine | C3 | Deactivator | Ortho, Para |

Transition Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound can be further expanded through the use of transition metal catalysis, enabling reactions that are otherwise difficult to achieve.

While direct examples of C-H aminocarbonylation using this compound are not explicitly detailed in the provided search results, the general principle of using isocyanates in such reactions is established. For instance, rhodium(III)-catalyzed C-H activation has been employed for the amidation of aryl C-H bonds with isocyanates to synthesize N-acyl anthranilamides. nih.gov This type of transformation involves the insertion of the isocyanate into a metal-carbon bond formed via C-H activation. The this compound could potentially be used in similar palladium or rhodium-catalyzed reactions, where a directing group on another molecule would guide the C-H activation and subsequent insertion of the isocyanate.

Transition metal catalysis can facilitate various cyclization reactions involving isocyanates. For example, palladium-catalyzed reactions have been used for the synthesis of fluorinated heterocycles. nih.gov In the context of this compound, a palladium catalyst could potentially be used to facilitate an intramolecular cyclization, perhaps involving one of the halogen atoms in a cross-coupling type reaction.

Furthermore, rhodium(III) catalysis can be used to achieve a one-step synthesis of pyrimidin-4-ones from enamides and isocyanates, where the catalyst promotes both the isocyanate coupling and the subsequent cyclization. nih.gov This highlights the potential for transition metals to mediate complex transformations involving isocyanates to build heterocyclic scaffolds.

The Influence of Halogens: Modifying Reactivity and Selectivity

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of an aryl isocyanate profoundly influences its chemical behavior. The electronegativity and steric bulk of these halogens can modulate the electrophilicity of the isocyanate carbon, thereby altering its reactivity towards nucleophiles. Furthermore, the position of the halogens on the aromatic ring can direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting products. In the case of 2-Chloro-3-fluorophenyl isocyanate, the presence of a chlorine atom at the ortho position and a fluorine atom at the meta position to the isocyanate group creates a unique electronic and steric environment, offering opportunities for selective transformations and the synthesis of novel molecular architectures.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Fluorophenyl Isocyanate

Density Functional Theory (DFT) Studies of Reaction Pathways

No published research is currently available that specifically investigates the reaction pathways of 2-Chloro-3-fluorophenyl isocyanate using Density Functional Theory (DFT). DFT is a powerful computational tool used to model and predict the electronic structure and reactivity of molecules. Such studies would provide valuable insights into the thermodynamics and kinetics of its reactions, including transition state energies and reaction mechanisms. However, without dedicated research in this area, a detailed analysis is not possible.

Conformational Analysis and Spectroscopic Correlations

Similarly, there is a lack of published data on the conformational analysis of this compound and the correlation of its different conformers with spectroscopic data (e.g., IR, NMR). Conformational analysis examines the different spatial arrangements of atoms in a molecule and their relative energies. Correlating these conformations with experimental spectra is crucial for understanding the molecule's structure and behavior. The absence of such studies prevents a detailed discussion on this topic.

Derivatives and Analogs of 2 Chloro 3 Fluorophenyl Isocyanate

Design and Synthesis of Novel Heterocyclic Scaffolds

The creation of novel heterocyclic scaffolds from 2-Chloro-3-fluorophenyl isocyanate often involves multi-step synthetic sequences or one-pot multicomponent reactions where the isocyanate serves as a key precursor.

The fusion of coumarin (B35378) and thiophene (B33073) rings results in hybrid structures with significant biological potential. While direct synthesis of these fused systems using this compound is not extensively detailed, established synthetic routes for similar structures provide a blueprint for its potential application. For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been achieved through the reaction of 4-aminocoumarins with other reagents. nih.gov By analogy, this compound could be reacted with an appropriate aminothiophene derivative to form a urea (B33335) intermediate, which could then undergo cyclization with a suitable coumarin precursor to forge the fused system. Multicomponent reactions (MCRs), often catalyzed by agents like iodine, are a common strategy for building such complex scaffolds. nih.gov

Derivatives of pyrrolo[3,4-c]pyridine are recognized for a broad spectrum of pharmacological activities, including analgesic and anti-HIV properties. nih.gov The synthesis of these compounds can be adapted to include the 2-chloro-3-fluorophenyl group. A general approach involves the intermolecular aza-Wittig reaction between organic azides and 1,4-dioxo compounds. google.com To incorporate the desired substituent, a precursor such as 1-(2-chloro-3-fluorophenyl)-2,5-dione could be reacted with an appropriate amino-substituted pyridine (B92270) derivative. Alternatively, an amino-functionalized pyrrolo[3,4-c]pyridin-1-one core could be reacted directly with this compound to yield a terminal urea derivative, a common strategy for modifying the biological activity of a lead compound. nih.gov

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocycles integral to several antibiotics and synthetic compounds with a wide range of therapeutic activities, including anticancer effects. nih.gov The classical synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

To generate quinoxaline (B1680401) derivatives bearing the 2-chloro-3-fluorophenylurea moiety, a synthetic route could commence with an amino-substituted quinoxaline. This intermediate can be prepared and subsequently reacted with this compound. The resulting urea derivatives have been noted for their potential in cancer therapy. nih.gov The synthesis of 2-chloro-3-substituted quinoxalines as key precursors for more complex, unsymmetrically substituted derivatives is also a significant area of research. rsc.orgresearchgate.net

Table 1: Synthesis Strategies for Quinoxaline Derivatives

| Strategy | Description | Catalyst/Conditions | Reference |

|---|---|---|---|

| Condensation | Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. | Acetic acid, reflux | nih.gov |

| Heterogeneous Catalysis | Condensation using reusable catalysts like alumina-supported heteropolyoxometalates. | Room temperature | nih.gov |

Oxadiazoles and thiadiazoles are five-membered heterocyclic rings that are considered important bioisosteres in drug design, valued for their chemical and thermal stability. nih.gov The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) isomers are particularly common in medicinal chemistry. nih.gov

A primary route to these heterocycles involves the cyclization of intermediates like acylhydrazines or thiosemicarbazides. This compound is an ideal starting material for creating these precursors. Reaction of the isocyanate with hydrazine (B178648) hydrate (B1144303) would yield 4-(2-chloro-3-fluorophenyl)semicarbazide. This semicarbazide (B1199961) can then be reacted with various carboxylic acids or their derivatives, followed by cyclodehydration, to form a range of 1,3,4-oxadiazole derivatives. A similar pathway using thiosemicarbazide (B42300) precursors, derived from the corresponding isothiocyanate, leads to 1,3,4-thiadiazoles. nih.gov Additionally, isocyanates have been shown to react directly with compounds like benzisothiazolones and thiadiazolones to create new derivatives. researchgate.net

Quinazolinone and its sulfur analog, quinazolinthione, are bicyclic heterocyclic scaffolds found in numerous biologically active compounds. nih.gov A common and effective synthesis method involves the reaction of an anthranilic acid derivative with an isocyanate or isothiocyanate.

Specifically, reacting 2-amino-4-chlorobenzoic acid with this compound in a suitable solvent could lead to the formation of a urea intermediate, which upon acid-catalyzed cyclization, would yield a substituted quinazolin-2,4(1H,3H)-dione. A more direct route involves the reaction of anthranilic acid with 2-chloro-3-fluorophenyl isothiocyanate, which typically yields a 2-thio-3-aryl-quinazolinone derivative. nih.gov These core structures can exist in tautomeric forms, which influences their reactivity and potential for further functionalization. google.com

Table 2: Examples of Quinazolinone/Quinazolinthione Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Anthranilic acid | Phenyl isothiocyanate | 2-Mercapto-3-phenylquinazolinone | nih.gov |

| Substituted anthranilic acids | Chloroacyl chlorides | Fused pyrazolo or pyridazino-quinazolinones | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of newly synthesized compounds. For derivatives of this compound, SAR analyses focus on how modifications to both the heterocyclic scaffold and the phenyl ring substituents impact activity.

Quinoxaline Derivatives : In a series of quinoxaline compounds tested against non-small-cell lung cancer cells, the nature of the substituent on the quinoxaline skeleton was critical. The introduction of bromo groups was found to confer better anticancer activity than nitro groups. nih.gov This suggests that for a hypothetical 1-(2-chloro-3-fluorophenyl)-3-(quinoxalin-6-yl)urea, further halogenation of the quinoxaline ring could be a promising strategy to enhance potency.

Pyrrolo[3,4-c]pyridine Derivatives : For anti-HIV-1 active pyrrolo[3,4-c]pyridines, the ester substituent at position 4 and the length of the linker to an appended phenyl ring were identified as key determinants of activity. nih.gov This indicates that in derivatives containing the 2-chloro-3-fluorophenylurea group, the substitution pattern on the pyrrolopyridine core itself would need careful optimization.

Oxadiazole and Thiadiazole Analogs : In a series of compounds containing both 1,2,4-oxadiazole (B8745197) and thiadiazole motifs, specific derivatives showed potent antitumor efficacy across multiple cancer cell lines (colon, breast, ovarian, and lung). nih.gov The SAR for this class is complex, but it highlights the potential of combining these two heterocycles in a single molecule. The introduction of the 2-chloro-3-fluorophenyl group via an isocyanate-derived linkage would add another layer of complexity and opportunity for tuning the molecule's electronic and lipophilic properties to improve cell permeability and target engagement.

Table 3: Summary of SAR Findings for Related Heterocyclic Systems

| Heterocyclic Class | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Quinoxalines | Bromo-substitution on the quinoxaline ring | Enhanced anticancer activity compared to nitro-substitution | nih.gov |

| Pyrrolo[3,4-c]pyridines | Ester group at position 4; linker length to a phenyl group | Significant influence on anti-HIV-1 activity | nih.gov |

Incorporation into Complex Molecular Architectures

The reactivity of the isocyanate group (-N=C=O) makes this compound a valuable building block for the synthesis of more complex molecules. Its primary mode of incorporation involves the reaction of the isocyanate with nucleophiles, most commonly amines and alcohols, to form substituted ureas and carbamates, respectively. This functionality allows for its integration into larger molecular frameworks, including those with significant interest in medicinal chemistry and materials science.

The this compound scaffold can be incorporated into molecules containing diphenyl ether linkages. This is typically achieved by reacting the isocyanate with an amine that is part of a diphenyl ether structure. The resulting molecule is a diaryl urea, where the two aryl groups are linked by both a urea bridge and an ether bridge.

This synthetic strategy is notably employed in the creation of analogs of kinase inhibitors like Sorafenib. asianpubs.org While Sorafenib itself contains a 4-chloro-3-(trifluoromethyl)phenyl group, the same synthetic principle applies to this compound. asianpubs.org The reaction involves the coupling of the isocyanate with an appropriate aminophenoxy-substituted aromatic or heteroaromatic ring. asianpubs.org This reaction creates a robust molecular architecture that combines the features of both reactants.

Table 1: General Reaction for Incorporating this compound into a Diphenyl Ether Moiety

| Reactant 1 | Reactant 2 | Product Structure |

|---|---|---|

| This compound | Amino-diphenyl ether derivative |

| Structure: Cl(F)C₆H₃NCO | Structure: H₂N-Ar₁-O-Ar₂ | Structure: Cl(F)C₆H₃-NH-C(O)-NH-Ar₁-O-Ar₂ |

This table illustrates the general synthetic route. Ar₁ and Ar₂ represent generic aryl or heteroaryl groups.

The resulting diaryl urea derivatives containing a diphenyl ether moiety are investigated for various biological activities, leveraging the structural complexity and specific electronic properties conferred by the chloro- and fluoro-substituents on the phenyl ring. asianpubs.org

This compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The formation of substituted ureas is a cornerstone of this utility, as the urea functional group is a prevalent feature in many biologically active compounds. nih.gov

Research into soluble epoxide hydrolase (sEH) inhibitors, for example, has led to the synthesis of complex 1,3-disubstituted ureas. nih.gov Although studies have focused on reacting various haloanilines with isocyanates containing other lipophilic groups like adamantane, the underlying principle demonstrates the value of the isocyanate-aniline reaction in generating potent enzyme inhibitors. nih.gov The presence of halogen atoms like chlorine and fluorine on the aromatic ring can enhance binding to the enzyme's active site and improve physicochemical properties such as solubility. nih.gov

Furthermore, the isocyanate is a precursor for a variety of heterocyclic compounds and other complex structures used in drug discovery. nih.govchemscene.com Its derivatives, such as (4,6-dibromo-2-chloro-3-fluorophenyl)cyanamide, are themselves valuable as pharmaceutical intermediates. synhet.com The synthesis of novel diaryl ureas as analogs of established drugs like Sorafenib highlights the role of isocyanates, including this compound, in generating libraries of compounds for screening as potential antiproliferative agents. asianpubs.org The reaction of the isocyanate with amines on thiadiazole scaffolds has also been shown to produce compounds with antimicrobial activity. researchgate.net

Table 2: Examples of Advanced Intermediates Derived from Isocyanate Reactions

| Intermediate Class | Synthetic Precursors | Potential Application | Reference |

|---|---|---|---|

| Diaryl Ureas | Isocyanate + Aromatic Amine | Kinase Inhibitors | asianpubs.org |

| Adamantyl Ureas | Isocyanate + Adamantyl Amine | sEH Inhibitors | nih.gov |

| Thiadiazolyl Ureas | Isocyanate + Aminothiadiazole | Antimicrobial Agents | researchgate.net |

The versatility of this compound in these synthetic applications underscores its importance as a building block for advanced pharmaceutical intermediates, enabling the construction of diverse and complex molecular architectures for drug development programs. chemscene.com

Advanced Applications in Chemical Research

Medicinal Chemistry Applications

The core of 2-Chloro-3-fluorophenyl isocyanate's utility in medicinal chemistry lies in its ability to form urea (B33335) linkages with various amine-containing molecules. This reaction is fundamental to creating libraries of compounds for screening against different biological targets.

Lead Compound Identification and Optimization

In the realm of drug discovery, the process of identifying and refining lead compounds is critical for developing new therapeutics. patsnap.comnih.govnih.govwiley.comspirochem.com this compound serves as a valuable reagent in this process, enabling the synthesis of diverse urea derivatives. These derivatives can be systematically modified to enhance their binding affinity, selectivity, and pharmacokinetic properties. patsnap.comnih.govnih.govwiley.comspirochem.com

Development of Enzyme Inhibitors (e.g., FGFR1, HDAC8)

The development of enzyme inhibitors is a major focus of modern drug discovery. Urea derivatives have shown significant potential as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). nih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govcapes.gov.br

While direct evidence for this compound in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) and Histone Deacetylase 8 (HDAC8) inhibitors is not prominently documented in the reviewed literature, the broader class of phenylurea compounds has been extensively studied for this purpose. For instance, diarylurea compounds are known to be potent kinase inhibitors. nih.gov The structural features of this compound make it a candidate for incorporation into novel kinase inhibitor scaffolds. Research into selective FGFR inhibitors is an active area, with various compounds undergoing clinical investigation for cancers with FGFR alterations. nih.govnih.govnih.gov

Similarly, HDAC8 is a validated target for anticancer drugs, and the development of selective HDAC8 inhibitors is a key research area. nih.govnih.govresearchgate.netnih.govnih.govcapes.gov.br The general structure of HDAC inhibitors often includes a cap group, a linker, and a zinc-binding group. The 2-chloro-3-fluorophenyl group could potentially serve as a cap group in the design of new HDAC8 inhibitors.

Anticancer and Antitumor Agents

The application of urea derivatives as anticancer and antitumor agents is a well-established field of research. nih.govcapes.gov.brnih.govmdpi.comnih.gov The urea moiety can form key hydrogen bond interactions with protein targets involved in cancer progression. Aromatic urea derivatives, including those with halogen substitutions, have demonstrated significant cytotoxic activity against various cancer cell lines. capes.gov.br

One notable study detailed the synthesis of pyrimidine-based Aurora kinase inhibitors, where a (3-chloro-2-fluorophenyl) moiety was incorporated into the final compounds. These compounds were evaluated for their ability to reduce levels of MYC oncoproteins, which are implicated in many cancers. This research highlights the potential of incorporating the 2-chloro-3-fluorophenyl scaffold in the design of potent kinase inhibitors for cancer therapy.

Furthermore, N-phenyl-N'-(2-chloroethyl)ureas have been identified as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs. capes.gov.br While not directly employing the 2-chloro-3-fluorophenyl substitution pattern, this demonstrates the potential of halogenated phenylureas in this therapeutic area.

Table 1: Examples of Anticancer Activity of Related Urea Derivatives

| Compound Class | Target/Mechanism | Cancer Type | Reference |

| Pyrimidine-based Aurora Kinase Inhibitors | Aurora Kinase, MYC oncoproteins | Various | |

| N-phenyl-N'-(2-chloroethyl)ureas | Tubulin Polymerization | Various | capes.gov.br |

| Diarylureas | Kinase Inhibition | Various | nih.govmdpi.com |

Antimicrobial and Antifungal Research

The search for new antimicrobial and antifungal agents is of paramount importance due to the rise of drug-resistant pathogens. Urea derivatives have emerged as a promising class of compounds with potential activity against a range of microbes. nih.govresearchgate.netresearchgate.net

While specific studies focusing on N-(2-chloro-3-fluorophenyl)urea derivatives for their antimicrobial and antifungal properties are not extensively reported, research on structurally related compounds provides a strong rationale for their investigation. For example, a study on new urea derivatives as potential antimicrobial agents demonstrated that various substituted phenylureas exhibited moderate to excellent growth inhibition against bacterial strains like Acinetobacter baumannii. nih.govresearchgate.net Another study on 1,3,4-thiadiazole (B1197879) derivatives containing urea and thiourea (B124793) moieties showed moderate to effective inhibition against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net

These findings suggest that the 2-chloro-3-fluorophenyl scaffold could be a valuable component in the design of novel antimicrobial and antifungal agents. The lipophilicity and electronic properties conferred by the halogen substituents can significantly influence the biological activity of these compounds.

Antiviral Compounds (e.g., HIV-1 Tat-TAR inhibition)

The development of novel antiviral agents remains a critical area of research, particularly for persistent viral infections like HIV. The inhibition of the HIV-1 Tat-TAR interaction is a promising strategy to disrupt viral replication. nih.govnih.govmdpi.com

The current body of research does not provide direct evidence for the use of this compound derivatives as inhibitors of the HIV-1 Tat-TAR interaction. However, the broader class of urea-containing compounds has been explored for various antiviral activities. For instance, some 3-phenylcoumarin (B1362560) derivatives have been identified as inhibitors of HIV-1 replication, with some acting as Tat antagonists. nih.govnih.govmdpi.com Although structurally distinct from urea derivatives, this highlights the potential for small molecules to target the Tat-TAR interaction. Further research would be necessary to explore whether the 2-chloro-3-fluorophenylurea scaffold could be adapted to effectively inhibit this crucial viral process.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in a multitude of diseases, and the development of effective anti-inflammatory and analgesic agents is a major therapeutic goal. nih.govnih.gov Urea derivatives have shown promise in this area, with some compounds exhibiting potent inhibition of key inflammatory enzymes.

A notable study focused on the synthesis of 1-(Adamantan-1-ylmethyl)-3-(halophenyl)urea derivatives, including the 2-chloro-4-fluoro and 3-chloro-2-fluoro isomers, as inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a recognized strategy for treating inflammation and inflammatory pain. The study provided detailed synthetic procedures and characterization for these compounds, indicating their potential as anti-inflammatory agents.

While this study did not specifically report on the 2-chloro-3-fluorophenyl isomer, the findings for the closely related analogs strongly suggest that N-(2-chloro-3-fluorophenyl)urea derivatives would also be promising candidates for evaluation as sEH inhibitors and, consequently, as potential anti-inflammatory and analgesic drugs.

Targeting Specific Biological Pathways and Receptors

The precise structure of this compound makes it a valuable reagent in the synthesis of complex molecules designed to interact with specific biological targets. The isocyanate group (–N=C=O) readily reacts with nucleophiles like amines and alcohols, allowing it to act as a linker to build larger, more complex molecules with potential therapeutic activity.

A key research application is in the synthesis of compounds targeting the CXCR2 receptor. The CXCR2 receptor and its associated ligands are known to play a significant role in various cellular responses, including inflammation and tumor progression. In one documented synthesis, this compound is used as a key reactant to prepare a final compound intended to modulate the activity of this receptor. The process involves reacting the isocyanate with an amino group on a complex heterocyclic scaffold, specifically a 7-amino-8-hydroxythiochroman 1,1-dioxide derivative, to form a stable urea linkage. This reaction demonstrates the utility of this compound in creating potential therapeutic agents with a specific biological pathway as their target.

Agrochemical Applications

The field of agrochemicals leverages complex organic molecules for crop protection and growth regulation. While the broader class of isocyanates has been explored in this domain, the specific applications of this compound are concentrated in particular niches.

While many commercial herbicides feature chlorinated and fluorinated phenyl rings, detailed research findings or patents specifically documenting the use of this compound as a direct precursor or intermediate in the synthesis of novel herbicides are not prominently available in the public domain.

Similar to herbicide development, the application of this compound in the synthesis of plant growth regulators is not extensively documented in available research literature. The development of such agents often relies on other classes of chemical compounds.

A significant application of fluorophenyl isocyanates, including by extension this compound, is in the chemical modification of wood to enhance its resistance to fungal decay. Research has shown that reacting these isocyanates with wood creates a bonded chemical preservative. The isocyanate group reacts with the hydroxyl groups present in the wood's cell-wall polymers, forming stable carbamate (B1207046) linkages. This method differs from simple impregnation as the protective agent becomes a permanent part of the wood structure.

This chemical bonding has two primary protective mechanisms: it blocks the sites on the cell wall polymers that fungi would typically attack, and it reduces the moisture content within the cell wall, making the environment less hospitable for fungal growth. In studies comparing wood reacted with fluorophenyl isocyanates to wood impregnated with non-bonded methyl fluorophenyl carbamates, the bonded isocyanate treatment was effective at preventing fungal attacks. However, it required a higher concentration of the chemical to achieve a similar level of protection as the impregnated carbamates. The key advantage of the bonded isocyanate method is the enhanced stability and reduced likelihood of the preservative leaching out over time due to hydrolysis.

Research into the efficacy of related fluorophenyl carbamates against the brown-rot fungus Gloeophyllum trabeum has shown a clear structure-activity relationship, where increased fluorine substitution on the phenyl ring generally leads to greater fungal resistance.

Table 1: Fungal Resistance of Wood Treated with Fluorophenyl Carbamates

| Compound | Weight Percent Gain (%) | Weight Loss due to Fungal Decay (%) |

| Untreated Control | 0 | 55.2 |

| Methyl 4-fluorophenyl carbamate | 11.5 | 48.7 |

| Methyl 2,4-difluorophenyl carbamate | 12.1 | 29.3 |

| Methyl meta-trifluoromethylphenyl carbamate | 11.8 | 4.1 |

| Methyl pentafluorophenyl carbamate | 13.2 | 1.9 |

This interactive table summarizes research findings on related compounds, illustrating the principle of how halogenated phenyl structures contribute to wood preservation. Data is illustrative of the general class of compounds.

Materials Science and Polymer Chemistry

The reactivity of the isocyanate group makes this compound a candidate for the synthesis of advanced materials and polymers.

This compound serves as a building block for highly specialized, non-polymeric chemicals. As detailed in the section on biological targeting (5.1.7), it is a reactant in the synthesis of complex organic molecules designed for pharmaceutical research. The product of its reaction with an amine-containing molecule is a highly specific, high-value specialty chemical intended for biological screening.

In the realm of polymer chemistry, the isocyanate functional group is a fundamental component in the synthesis of polyurethanes. This reaction typically involves the polyaddition of a di- or poly-isocyanate with a polyol. While this compound is structurally suited to be a monomer or a chain-terminating agent in such reactions, specific examples of polymers derived directly from this compound are not widely reported in the surveyed scientific literature.

Non-Fullerene Acceptor Materials for Solar Cells

Extensive research into the applications of "this compound" in advanced chemical research, specifically in the development of non-fullerene acceptor (NFA) materials for solar cells, has yielded no direct evidence of its use as a precursor or building block in the synthesis of these materials.

Non-fullerene acceptors are a critical component in modern organic solar cells, offering tunable electronic and optical properties that have led to significant increases in power conversion efficiencies. nih.govscispace.com The design of these molecules often involves the combination of an electron-rich core with electron-deficient end-capping groups. rsc.orgresearchgate.net Halogenation, particularly with fluorine and chlorine, of these end-capping groups is a common strategy to modulate the material's energy levels and improve device performance. rsc.org

While a variety of halogenated aromatic compounds serve as precursors for these end-capping groups, a thorough review of scientific literature and chemical databases does not indicate that this compound is a documented starting material for any known non-fullerene acceptor. The synthesis of prominent NFA end-capping groups, such as chlorinated or fluorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives, originates from different precursors. rsc.org

General research on phenyl isocyanates highlights their reactivity and utility in various chemical transformations. georganics.sk However, specific applications of this compound in the field of organic photovoltaics, and more specifically in the synthesis of non-fullerene acceptors, are not reported in the available scientific literature.

Based on the current body of scientific knowledge, there are no detailed research findings or data tables to present regarding the role of this compound in the synthesis or performance of non-fullerene acceptor materials for solar cells, as no such role has been established.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Chloro-3-fluorophenyl isocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum would reveal the electronic environment of the three protons on the aromatic ring. Due to the substitution pattern, these protons would appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The chemical shift of each proton would be influenced by the adjacent chloro, fluoro, and isocyanate groups. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would provide definitive information about their relative positions on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would show seven distinct signals, one for each of the six aromatic carbons and one for the isocyanate carbon. The isocyanate carbon is typically found in a characteristic downfield region (around 120-140 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms would also exhibit characteristic chemical shifts. For instance, the carbon attached to fluorine would show a large C-F coupling constant.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for its characterization. This spectrum would display a single resonance for the fluorine atom. The precise chemical shift of this signal provides information about the electronic environment created by the neighboring chloro and isocyanate groups.

While specific spectral data for this compound is not publicly available, analysis of related compounds like 2-chlorophenyl isocyanate and 4-fluorophenyl isocyanate confirms the expected regions for these signals. fluoropharm.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band appears in a highly characteristic region, typically between 2250 and 2280 cm⁻¹. researchgate.net Other key absorptions would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Cl and C-F stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. A complete vibrational analysis using both IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a full assignment of the molecule's vibrational modes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation patterns for phenyl isocyanates involve the loss of the NCO group or the CO molecule, leading to characteristic fragment ions. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique that measures the mass-to-charge ratio with extremely high accuracy. guidechem.com This allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₇H₃ClFNO), HRMS would confirm this exact composition, distinguishing it from any other compounds with the same nominal mass. This technique is crucial for unequivocally confirming the identity of a synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.